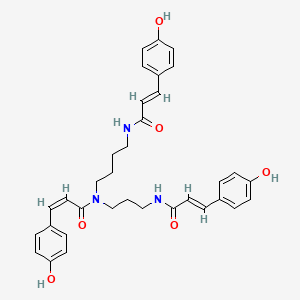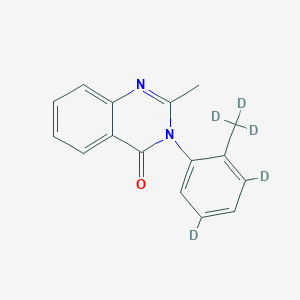
Safflospermidine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Safflospermidine A is a natural compound isolated from the bee pollen of Helianthus annuus L. (sunflower). It is known for its significant antityrosinase activity, which makes it a potential candidate for applications in cosmetics and medicine, particularly in the treatment of hyperpigmentation and other skin-related issues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Safflospermidine A can be extracted from sunflower bee pollen using methanol, followed by sequential partitioning with hexane and dichloromethane. The dichloromethane partitioned extract is then fractionated using silica gel 60 column chromatography and high-performance liquid chromatography. The chemical structure of this compound is deduced by Nuclear Magnetic Resonance analysis .
Industrial Production Methods: Currently, there is no widely reported industrial production method for this compound. The extraction and purification process from natural sources remain the primary method of obtaining this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Safflospermidine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Solvents such as methanol, dichloromethane, and hexane are frequently used in the extraction and purification processes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Safflospermidine A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its high antityrosinase activity makes it a valuable compound for developing treatments for hyperpigmentation and other skin disorders.
Wirkmechanismus
The mechanism of action of Safflospermidine A involves its ability to inhibit tyrosinase, an enzyme responsible for melanin production in the skin. By inhibiting tyrosinase, this compound reduces melanin synthesis, thereby preventing hyperpigmentation. The molecular targets and pathways involved in this process include the binding of this compound to the active site of tyrosinase, which blocks the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Safflospermidine A is structurally similar to other compounds such as Safflospermidine B, N1,N5,N10-(Z)-tri-p-coumaroylspermidine, and N1,N5,N10-(E)-tri-p-coumaroylspermidine .
Uniqueness: What sets this compound apart from its similar compounds is its higher antityrosinase activity compared to Safflospermidine B and other reference standards like kojic acid. This makes it a more potent candidate for applications requiring tyrosinase inhibition .
Eigenschaften
Molekularformel |
C34H37N3O6 |
|---|---|
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12- |
InChI-Schlüssel |
PFDVWJCSCYDRMZ-DZPBDQTJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)












